molecular formula C22H23ClN2O4S B11615284 1-chloro-2-[(2-nitrophenyl)sulfanyl]-4-(propan-2-yl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline-6-carboxylic acid

1-chloro-2-[(2-nitrophenyl)sulfanyl]-4-(propan-2-yl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline-6-carboxylic acid

Cat. No.: B11615284
M. Wt: 446.9 g/mol
InChI Key: NUFQCYGMDGDPAI-UHFFFAOYSA-N
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Description

1-CHLORO-2-[(2-NITROPHENYL)SULFANYL]-4-(PROPAN-2-YL)-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-6-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a quinoline core, a nitrophenyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-CHLORO-2-[(2-NITROPHENYL)SULFANYL]-4-(PROPAN-2-YL)-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-6-CARBOXYLIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aryl aldehyde in the presence of a base.

    Introduction of the nitrophenyl group:

    Formation of the cyclopenta[c]quinoline structure: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of the carboxylic acid group: This can be done through oxidation reactions, where a suitable precursor is oxidized to form the carboxylic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-CHLORO-2-[(2-NITROPHENYL)SULFANYL]-4-(PROPAN-2-YL)-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-6-CARBOXYLIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The nitro group can be reduced to an amine, which can then participate in further reactions.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine, while oxidation of the carboxylic acid can yield esters or amides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have biological activity and can be used in the development of new drugs.

    Medicine: It can be explored for its potential therapeutic effects, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-CHLORO-2-[(2-NITROPHENYL)SULFANYL]-4-(PROPAN-2-YL)-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-6-CARBOXYLIC ACID depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in redox reactions, while the quinoline core can intercalate with DNA, affecting its function.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: These compounds share the quinoline core and may have similar biological activities.

    Nitrophenyl derivatives: These compounds contain the nitrophenyl group and can undergo similar redox reactions.

    Carboxylic acid derivatives: These compounds contain the carboxylic acid group and can participate in similar chemical reactions.

Uniqueness

1-CHLORO-2-[(2-NITROPHENYL)SULFANYL]-4-(PROPAN-2-YL)-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-6-CARBOXYLIC ACID is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H23ClN2O4S

Molecular Weight

446.9 g/mol

IUPAC Name

1-chloro-2-(2-nitrophenyl)sulfanyl-4-propan-2-yl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline-6-carboxylic acid

InChI

InChI=1S/C22H23ClN2O4S/c1-11(2)20-14-10-17(30-16-9-4-3-8-15(16)25(28)29)19(23)18(14)12-6-5-7-13(22(26)27)21(12)24-20/h3-9,11,14,17-20,24H,10H2,1-2H3,(H,26,27)

InChI Key

NUFQCYGMDGDPAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C2CC(C(C2C3=C(N1)C(=CC=C3)C(=O)O)Cl)SC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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